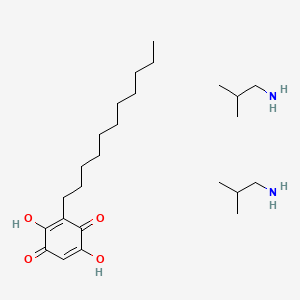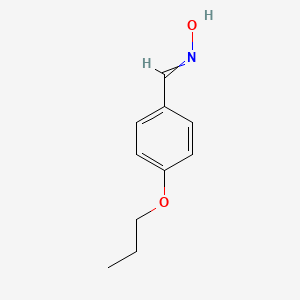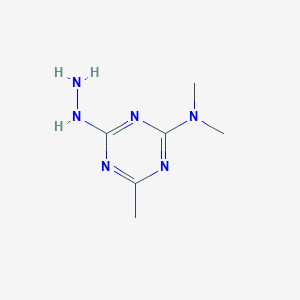
2,5-Diisobutylamino embelin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diisobutylamino embelin is a synthetic derivative of embelin, a naturally occurring benzoquinone compound. Embelin is primarily extracted from the fruits of the Embelia ribes plant, which has been used in traditional medicine for centuries. The modification of embelin to this compound aims to enhance its pharmacological properties, making it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diisobutylamino embelin typically involves the introduction of diisobutylamino groups to the embelin molecule. This can be achieved through a series of organic reactions, including nucleophilic substitution and amination reactions. The reaction conditions often require the use of catalysts, such as zinc chloride, and solvents like ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diisobutylamino embelin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as ethanol and methanol are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
2,5-Diisobutylamino embelin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of drug delivery systems to improve the bioavailability and efficacy of therapeutic agents
Wirkmechanismus
The mechanism of action of 2,5-Diisobutylamino embelin involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit the X-linked inhibitor of apoptosis protein (XIAP), leading to the induction of apoptosis in cancer cells. Additionally, it can modulate signaling pathways such as NF-κB, p53, and PI3K/AKT, which are crucial for cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,5-Diisobutylamino embelin include:
Embelin: The parent compound, known for its anticancer and anti-inflammatory properties.
2,5-Dihydroxy-3-undecyl-1,4-benzoquinone: Another derivative of embelin with similar pharmacological activities.
2,5-Dimethoxy-3-undecyl-1,4-benzoquinone: A derivative with modified functional groups to enhance solubility and efficacy
Uniqueness
This compound is unique due to the presence of diisobutylamino groups, which enhance its solubility and bioavailability. This modification also improves its ability to interact with molecular targets, making it a more potent compound compared to its analogs .
Eigenschaften
CAS-Nummer |
60198-38-1 |
|---|---|
Molekularformel |
C25H48N2O4 |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
2,5-dihydroxy-3-undecylcyclohexa-2,5-diene-1,4-dione;2-methylpropan-1-amine |
InChI |
InChI=1S/C17H26O4.2C4H11N/c1-2-3-4-5-6-7-8-9-10-11-13-16(20)14(18)12-15(19)17(13)21;2*1-4(2)3-5/h12,18,21H,2-11H2,1H3;2*4H,3,5H2,1-2H3 |
InChI-Schlüssel |
FOLJMXLQVWGPHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O.CC(C)CN.CC(C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)
![4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14596968.png)

![Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14596985.png)

![Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14596993.png)

![4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine](/img/structure/B14597003.png)

![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)

![3,4-Dichloro-9-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14597029.png)
stannane](/img/structure/B14597048.png)
